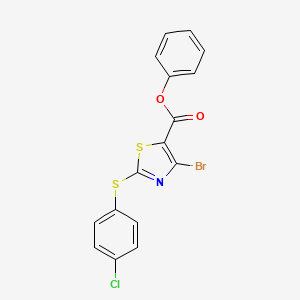

Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C({16})H({9})BrClNO({2})S({2}) and a molecular weight of 426.74 g/mol . This compound is notable for its complex structure, which includes a thiazole ring substituted with bromine, chlorine, and phenylthio groups. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

Phenylthio Substitution: The brominated thiazole is reacted with 4-chlorophenylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Carboxylation: Finally, the phenylthio-substituted thiazole is carboxylated using carbon dioxide under high pressure or by using a carboxylating agent like diethyl carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenylthio group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in DMF or DMSO.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Products include azido-thiazoles or thioether derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives or dechlorinated products.

Scientific Research Applications

Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylthio group are crucial for binding to these targets, influencing pathways involved in cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

- Phenyl 4-bromo-2-(4-methylphenylthio)thiazole-5-carboxylate

- Phenyl 4-bromo-2-(4-fluorophenylthio)thiazole-5-carboxylate

- Phenyl 4-bromo-2-(4-nitrophenylthio)thiazole-5-carboxylate

Uniqueness

Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate is unique due to the presence of the chlorine atom on the phenylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This substitution can affect the compound’s lipophilicity, electronic properties, and overall stability, making it a valuable compound for specific research applications.

Biological Activity

Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the compound's biological activity, including relevant case studies and research findings.

- Molecular Formula : C16H9BrClNO2S2

- Molecular Weight : 426.74 g/mol

- CAS Number : 1000574-07-1

- Density : 1.70 g/cm³ (predicted)

- Boiling Point : 570.8 °C (predicted)

Antimicrobial Activity

The thiazole ring structure is known for its diverse range of biological activities, including significant antimicrobial properties. Studies have demonstrated that compounds containing the thiazole nucleus exhibit:

- Bactericidal Effects : Research indicates that derivatives of thiazole, including those similar to this compound, show promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that related thiazole derivatives displayed effective inhibition against various bacterial strains by disrupting lipid biosynthesis pathways .

- Fungal Activity : Compounds with a thiazole framework have also been evaluated for antifungal activity. The mechanism often involves interference with fungal cell wall synthesis or function, leading to cell death .

Anticancer Activity

This compound has been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines, such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly used to assess cell viability and cytotoxicity, revealing that certain thiazole derivatives can induce apoptosis in cancer cells .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents. The binding affinities indicate a strong interaction with specific receptors, which may lead to inhibition of tumor growth .

Case Studies and Research Findings

- Antimicrobial Study :

- Anticancer Screening :

-

Mechanistic Insights :

- Research has highlighted the importance of the thiazole moiety in mediating biological effects. The presence of halogen substituents (like bromine and chlorine) has been linked to increased biological activity due to enhanced electronic properties that facilitate interactions with biological targets .

Summary Table of Biological Activities

Properties

Molecular Formula |

C16H9BrClNO2S2 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

phenyl 4-bromo-2-(4-chlorophenyl)sulfanyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H9BrClNO2S2/c17-14-13(15(20)21-11-4-2-1-3-5-11)23-16(19-14)22-12-8-6-10(18)7-9-12/h1-9H |

InChI Key |

GYNJUWNCKKYYJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)SC3=CC=C(C=C3)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.